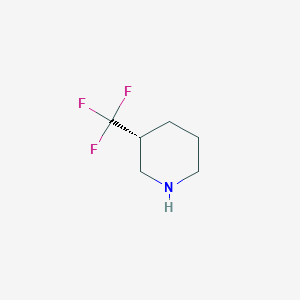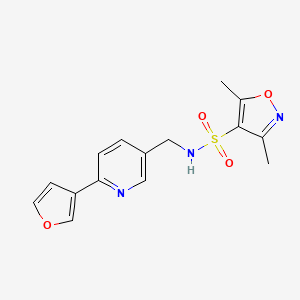
(3R)-3-(Trifluormethyl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(trifluoromethyl)piperidine is a chiral compound characterized by the presence of a trifluoromethyl group attached to the third carbon of a piperidine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity .
Wissenschaftliche Forschungsanwendungen
(3R)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with various biological targets, including cytochrome p450 enzymes .
Mode of Action
The mode of action of (3R)-3-(trifluoromethyl)piperidine involves a series of chemical reactions. The process begins with N–H bond activation, which involves an initial tightly coupled electron–proton pair, essentially of hydrogen atom transfer (HAT) character . Following this, the mechanism is dominated by the concerted electron proton transfer (CEPT) product formation .
Biochemical Pathways
The compound is involved in the piperidine drug metabolism pathway, mediated by the active species of cytochromes P450 . The N-centered radical intermediate undergoes electron tautomerism via rate-limiting homolytic C–C bond cleavage to form a ring-opened, carbon-centered radical imine intermediate . The following barrierless C–N bond formation concomitant with hydroxyl rebound from the Fe–OH moiety forms the ring-contracted pyrrolidine product .
Pharmacokinetics
It’s known that piperidine derivatives undergo metabolism by cytochrome p450 enzymes , which can impact their bioavailability.
Result of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Vorbereitungsmethoden
The synthesis of (3R)-3-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using an iridium catalyst. This method allows for the generation of multiple stereogenic centers in a single operation, providing a convenient route to chiral poly-substituted piperidines with high enantiomeric excess . Another method involves radical trifluoromethylation, where the trifluoromethyl group is introduced into the piperidine ring through radical intermediates .
Analyse Chemischer Reaktionen
(3R)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrogenation: Enantioselective hydrogenation of pyridinium hydrochlorides is a key reaction for synthesizing this compound.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-(trifluoromethyl)piperidine can be compared with other trifluoromethyl-substituted piperidines and related compounds. Similar compounds include:
®-2-(trifluoromethyl)piperidine: Another chiral piperidine with a trifluoromethyl group at a different position.
Trifluoromethylated heterocyclic compounds: These compounds share the trifluoromethyl group but differ in their core structures, leading to variations in their properties and applications
Eigenschaften
IUPAC Name |
(3R)-3-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFJTBDUSVGQB-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2376244.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2376245.png)
![4-Ethyl-5-fluoro-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2376246.png)



![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2376257.png)

![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)


![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)
